molecular formula C19H16N6O4S2 B11467914 4-[1,3-dimethyl-2,4-dioxo-7-(thiophen-2-yl)-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl]benzenesulfonamide

4-[1,3-dimethyl-2,4-dioxo-7-(thiophen-2-yl)-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl]benzenesulfonamide

Cat. No.: B11467914
M. Wt: 456.5 g/mol
InChI Key: LQTPIGZROWUSEB-UHFFFAOYSA-N
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Description

4-[1,3-DIMETHYL-2,4-DIOXO-7-(THIOPHEN-2-YL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURIN-8-YL]BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of imidazo[1,2-g]purines. This compound is characterized by its unique structure, which includes a thiophene ring, an imidazo[1,2-g]purine core, and a benzene sulfonamide group. These structural features contribute to its diverse chemical and biological properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1,3-DIMETHYL-2,4-DIOXO-7-(THIOPHEN-2-YL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURIN-8-YL]BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[1,2-g]purine core, followed by the introduction of the thiophene ring and the benzene sulfonamide group. Common reagents used in these reactions include thiophen-2-carbaldehyde, malononitrile, and various sulfonamide derivatives. The reaction conditions often involve the use of solvents such as ethanol and water, with reaction times ranging from a few hours to several days .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often utilize automated synthesis equipment and optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[1,3-DIMETHYL-2,4-DIOXO-7-(THIOPHEN-2-YL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURIN-8-YL]BENZENE-1-SULFONAMIDE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring and the thiophene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, ranging from room temperature to elevated temperatures, and the use of appropriate solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used For example, oxidation reactions may yield sulfoxides and sulfones, while reduction reactions can produce amines

Scientific Research Applications

4-[1,3-DIMETHYL-2,4-DIOXO-7-(THIOPHEN-2-YL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURIN-8-YL]BENZENE-1-SULFONAMIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[1,3-DIMETHYL-2,4-DIOXO-7-(THIOPHEN-2-YL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURIN-8-YL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to a range of biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells . Additionally, its antimicrobial properties may be attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-[1,3-DIMETHYL-2,4-DIOXO-7-(THIOPHEN-2-YL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURIN-8-YL]BENZENE-1-SULFONAMIDE apart is its unique combination of structural features, including the imidazo[1,2-g]purine core, the thiophene ring, and the benzene sulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H16N6O4S2

Molecular Weight

456.5 g/mol

IUPAC Name

4-(2,4-dimethyl-1,3-dioxo-7-thiophen-2-ylpurino[7,8-a]imidazol-6-yl)benzenesulfonamide

InChI

InChI=1S/C19H16N6O4S2/c1-22-16-15(17(26)23(2)19(22)27)24-10-13(14-4-3-9-30-14)25(18(24)21-16)11-5-7-12(8-6-11)31(20,28)29/h3-10H,1-2H3,(H2,20,28,29)

InChI Key

LQTPIGZROWUSEB-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3C=C(N(C3=N2)C4=CC=C(C=C4)S(=O)(=O)N)C5=CC=CS5

Origin of Product

United States

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